

# "5-Ethyl-2-methylpyridine borane CAS number 1006873-58-0"

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## Compound of Interest

Compound Name: 5-Ethyl-2-methylpyridine borane

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An In-depth Technical Guide to **5-Ethyl-2-methylpyridine Borane** (CAS No. 1006873-58-0 / 1014979-56-6)

## Foreword: A Modern Reagent for Classic Transformations

In the landscape of synthetic organic chemistry, the utility of borane complexes as reducing agents is a cornerstone, a legacy cemented by the Nobel Prize-winning work of Herbert C. Brown.<sup>[1]</sup> These reagents have become indispensable in both academic research and industrial-scale synthesis, particularly within the pharmaceutical sector.<sup>[2]</sup> Among the diverse family of amine-borane adducts, **5-Ethyl-2-methylpyridine Borane**, hereafter referred to as PEMB, has emerged as a reagent of significant interest. Its unique physical properties and enhanced stability offer practical advantages over traditional borane carriers, addressing long-standing challenges in handling, storage, and reaction control.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of PEMB. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and applications. The narrative is grounded in field-proven insights, ensuring that the protocols and data presented are not only accurate but also practical and reproducible.

## Core Characteristics: Structure and Physicochemical Profile

PEMB is a Lewis acid-base adduct formed between the borane molecule ( $\text{BH}_3$ ) and the nitrogen atom of 5-ethyl-2-methylpyridine.[3] This coordination stabilizes the electron-deficient boron center, rendering the resulting complex a stable, manageable source of hydride for chemical reactions.[4] A notable feature of PEMB is its state as a colorless to yellowish liquid at ambient temperature, which simplifies handling and allows for its use as a neat reagent or in solution without the need for heating or dissolution of a solid.[5][6]

### Chemical Structure

The structure consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position. The lone pair of electrons on the pyridine nitrogen atom forms a dative bond with the empty p-orbital of the boron atom in borane ( $\text{BH}_3$ ).[3]

Figure 1: Coordination structure of **5-Ethyl-2-methylpyridine Borane**.

### Physicochemical and Spectroscopic Data

A summary of key properties for PEMB is provided below. It is important to note that two CAS numbers, 1006873-58-0 and 1014979-56-6, are often used interchangeably in commercial and literature sources for this compound.[7][8]

Property	Value	Source(s)
CAS Number	1014979-56-6 (primary) / 1006873-58-0	[7][8]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> BN	[9]
Molecular Weight	135.01 g/mol	[9]
Appearance	Colorless to transparent liquid	[5]
Density	0.907 g/mL at 25 °C	
<sup>11</sup> B NMR (in Toluene)	Quartet at δ = -13.3 ppm	[6]
<sup>1</sup> J( <sup>11</sup> B- <sup>1</sup> H) Coupling	98 Hz	[6]
Storage Temperature	2-8°C, under inert atmosphere	[3]

The <sup>11</sup>B NMR spectrum is a definitive characterization tool for this complex. The observation of a quartet confirms the presence of three hydrogens directly bonded to the boron atom, and the chemical shift is characteristic of a tetracoordinate borane-amine adduct.[6]

## Synthesis and Manufacturing Considerations

The synthesis of PEMB is straightforward and can be accomplished via several high-yield methods, making it an accessible reagent. The preferred industrial methods prioritize safety and purity by avoiding the isolation of free diborane.[6][10]

### Common Synthetic Routes

- **Direct Addition of Diborane:** Gaseous diborane (B<sub>2</sub>H<sub>6</sub>) can be added directly to neat 5-ethyl-2-methylpyridine or a solution thereof in an inert solvent like toluene.[6] This exothermic reaction proceeds rapidly to form the stable complex. The liquid nature of the starting pyridine simplifies the process on a large scale.[6]
- **Reaction with Borane-THF Complex:** A solution of borane-tetrahydrofuran (BH<sub>3</sub>·THF) complex is added dropwise to 5-ethyl-2-methylpyridine, typically at reduced temperatures (e.g., 4 °C) to control the exotherm.[6] The stronger Lewis basicity of the pyridine displaces the THF to form the more stable PEMB adduct.

Figure 2: High-level workflow for the synthesis of PEMB.

## Experimental Protocol: Synthesis from Borane-THF

This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.<sup>[6]</sup>

Materials:

- 5-Ethyl-2-methylpyridine (2.4 g, 20 mmol)
- Borane-THF complex (1.0 M solution in THF, 20 mL, 20 mmol)
- Anhydrous Tetrahydrofuran (THF, 10 mL)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

- Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
- Reagent Preparation: Dissolve 5-ethyl-2-methylpyridine (2.4 g) in anhydrous THF (10 mL) within the flask.
- Cooling: Cool the solution to approximately 4 °C using an ice bath.
- Addition: Add the borane-THF solution (20 mL) dropwise to the stirred pyridine solution over 20-30 minutes, maintaining the internal temperature below 10 °C. A slight exotherm (e.g., a 3-degree rise) is expected.<sup>[6]</sup>
- Reaction: Once the addition is complete, allow the mixture to stir at low temperature for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
- Workup: The resulting solution of PEMB in THF can often be used directly. For isolation, the solvent can be carefully removed under reduced pressure to yield the product as a liquid.<sup>[6]</sup>

- Characterization: Confirm product formation via  $^{11}\text{B}$  NMR, expecting a quartet at  $\delta = -13.2$  ppm.[6]

## Thermal Stability and Safety: A Key Advantage

A significant driver for the adoption of PEMB is its superior thermal stability compared to other common borane complexes like pyridine borane (PB) and 2-picoline borane.[6][10] This enhanced stability translates to a wider operating temperature window, reduced risk of runaway decomposition, and a longer shelf-life.

Differential Scanning Calorimetry (DSC) data provides a quantitative measure of this stability.

Borane Complex	Purity	Onset Temperature (°C)	Energy Release (J/g)	Source
5-Ethyl-2-methylpyridine Borane	95%	199	-658	[10]
Pyridine Borane	95%	127	-1193	[10]
2-Picoline Borane	95%	148	-1100	[10]

As the data clearly indicates, PEMB has a significantly higher decomposition onset temperature and releases substantially less energy upon decomposition, making it an inherently safer reagent.[10] An isothermal DSC at 55°C showed no thermal events for PEMB over 4500 minutes, whereas pyridine borane is known to be unstable at this temperature.[6][10]

Despite its stability, PEMB is a hazardous chemical and must be handled with appropriate precautions.

Hazard Category	GHS Classification	Precautionary Statements (Selected)
Acute Toxicity	Oral: Cat. 3; Dermal: Cat. 1/2; Inhalation: Cat. 1/2	H301, H310, H330 (Toxic if swallowed, Fatal in contact with skin, Fatal if inhaled)
Skin/Eye Damage	Skin Corr. 1B; Eye Dam. 1	H314 (Causes severe skin burns and eye damage)
Handling	N/A	P260, P270, P280 (Do not breathe dust/fume/gas, Do not eat/drink/smoke, Wear protective gloves/clothing/eye protection)
Storage	Storage Class 6.1A	Store in a dry, cool, well-ventilated place in a tightly closed container away from incompatible materials (acids, strong bases).[11][12]

Data compiled from multiple safety data sheets.[7][11]

## Applications in Synthesis and Drug Development

PEMB is a versatile reducing agent with high selectivity, primarily utilized for the reduction of various functional groups and for reductive aminations.[5] Its reactivity is generally expected to parallel that of pyridine borane, though reactions may require heating to facilitate the dissociation of the borane from the sterically hindered pyridine.[6]

## Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines, a critical functional group in a vast number of active pharmaceutical ingredients (APIs). PEMB has proven to be an effective reagent for this transformation, capable of reducing the iminium intermediate formed in situ from an aldehyde or ketone and a primary or secondary amine.[13]

Figure 3: General workflow for reductive amination using PEMB.

## Protocol: General Procedure for Reductive Amination of a Ketone

This protocol provides a general framework for the reductive amination of a ketone with a primary amine using PEMB.[13]

### Materials:

- Ketone (1.0 equiv)
- Primary Amine (1.0-1.2 equiv)
- PEMB (0.5-1.0 equiv, depending on stoichiometry)
- Methanol or other suitable protic solvent
- Acetic Acid (optional, as catalyst)

### Procedure:

- **Iminium Formation:** In a reaction vessel, dissolve the ketone (1.0 equiv) and the primary amine (1.1 equiv) in methanol. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
- **Reduction:** Add PEMB (0.7 equiv) to the reaction mixture. Depending on the substrate, the reaction may proceed at room temperature or require gentle heating (e.g., 40-50 °C).
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize any unreacted borane complex.
- **Workup:** Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography or distillation.

## Reduction of Other Functional Groups

PEMB is an effective agent for the reduction of a range of functional groups.<sup>[5][10]</sup>

- Aldehydes and Ketones: Readily reduced to the corresponding primary and secondary alcohols.
- Oximes and Imines: Reduced to amines.
- Carboxylic Acids: Can be reduced to alcohols, though this transformation often requires harsher conditions or activation compared to aldehyde/ketone reduction.

The selectivity of borane complexes allows for the reduction of carbonyl groups in the presence of other sensitive functionalities, a valuable attribute in multi-step synthesis.

## Role in Boron-Based Drug Discovery

While PEMB itself is primarily a synthetic reagent, its stability and handling characteristics are relevant to the broader field of boron chemistry in drug discovery.<sup>[2][14]</sup> The development of stable, non-toxic boron-containing molecules is a key challenge. Pyridine-borane adducts represent a class of compounds where the boron atom is stabilized, which can be a starting point or structural motif in the design of novel therapeutics, such as boron neutron capture therapy (BNCT) agents or enzyme inhibitors.<sup>[14][15]</sup>

## Conclusion and Future Outlook

**5-Ethyl-2-methylpyridine borane** is more than just another reducing agent; it is a problem-solving reagent that offers tangible improvements in safety, stability, and handling over its predecessors.<sup>[6][10]</sup> Its liquid form and high thermal stability streamline its use in both laboratory and large-scale industrial settings. For the medicinal chemist and process developer, PEMB provides a reliable and efficient tool for crucial transformations like reductive amination, a reaction central to the synthesis of countless drug candidates. As the demand for safer, more efficient, and "greener" chemical processes grows, reagents like PEMB that combine high performance with an improved safety profile will undoubtedly see increasingly widespread adoption.



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